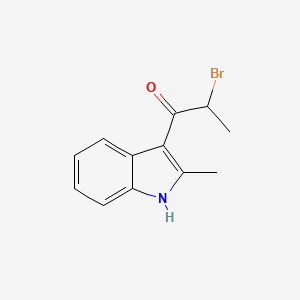

2-bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

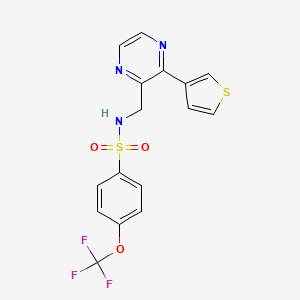

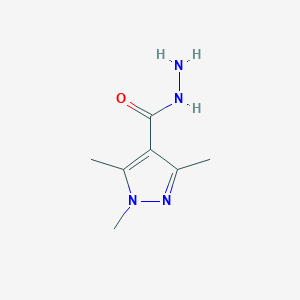

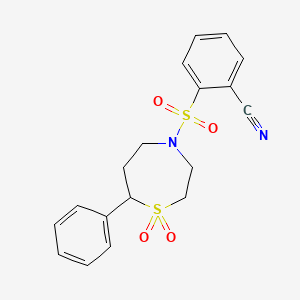

The InChI code for this compound is 1S/C12H12BrNO/c1-7(13)12(15)11-8(2)14-10-6-4-3-5-9(10)11/h3-7,14H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.14 . It should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Domino Reactions and Indole Synthesis

2-Bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one serves as a precursor in domino reactions. Specifically, ortho-Bromo(propa-1,2-dien-1-yl)arenes, related compounds, showcase unique reactivity under palladium catalysis to form enamines and indoles through a series of concerted and sequential reactions. The substrates for these transformations are accessible from 2-bromoaryl bromides, demonstrating the compound's utility in complex organic syntheses (Masters, Wallesch, & Bräse, 2011).

Electrosynthesis in Organic Chemistry

The compound's derivatives participate in electrochemical reactions in the presence of carbon dioxide, leading to the synthesis of novel spiro compounds and succinic acid derivatives. This process exemplifies the role of bromo-substituted compounds in sustainable chemistry, particularly in reactions involving carbon–carbon triple bonds and subsequent carbon fixation, showcasing their potential in creating building blocks for pharmaceuticals and materials science (Katayama, Senboku, & Hara, 2016).

Propargylation and Heterocycle Formation

This compound and its analogs are also pivotal in the propargylation of heteroaromatic systems, including indole and carbazole. The use of indium(III) bromide catalyzes these reactions, leading to highly regioselective and efficient synthesis of propargylated heterocycles. This highlights the compound's significance in diversifying heteroaromatic chemical spaces, crucial for drug discovery and materials chemistry (Yadav, Reddy, Rao, & Kumar, 2007).

Enzymatic Resolution and Synthesis of Indoles

The enzymatic kinetic resolution of N-substituted indolic alcohols, derivatives of this compound, showcases the application of biocatalysis in achieving high enantioselectivity for the synthesis of bioactive compounds. This approach is particularly beneficial for developing pharmaceuticals and agrochemicals, leveraging the inherent selectivity of enzymes (Borowiecki, Dranka, & Ochal, 2017).

Multienzymatic Cascade Processes

This compound and its related compounds are also substrates in multienzymatic cascade processes, leading to the synthesis of enantiopure tetrahydrofurans, vital precursors for biologically active molecules. These processes exemplify the integration of enzymatic steps for the construction of complex molecular architectures, underscoring the importance of these compounds in synthetic biology and green chemistry (Brenna, Crotti, Gatti, Marinoni, Monti, & Quaiato, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

2-bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-7(13)12(15)11-8(2)14-10-6-4-3-5-9(10)11/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQKHKFFXCCSMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2689007.png)

![5-Methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2689011.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689014.png)

![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)

![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)

![N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689023.png)